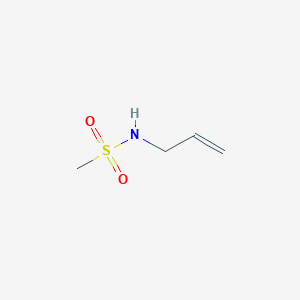

N-Allylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Allylmethanesulfonamide and related compounds are of significant interest in the field of organic synthesis due to their versatility and reactivity. These compounds serve as precursors and intermediates in the synthesis of various biologically active molecules and have been utilized in a range of synthetic transformations.

Synthesis Analysis

The synthesis of N-allyl sulfonamide derivatives has been achieved through several methods. One approach involves the activation of N-acylsulfonamide linkers by a pi-allyl palladium complex, which is a mild and neutral condition that facilitates the efficient synthesis of thioesters . Another method includes the catalytic enantioselective synthesis of N-C axially chiral sulfonamides using a chiral palladium catalyst, which yields optically active N-allylated sulfonamide derivatives . Additionally, a general protocol for Lewis acid-catalyzed N-allylation of electron-poor N-heterocyclic amides and sulfonamide via an amide-aldehyde-alkene condensation reaction has been described, which is capable of preparing various allylamine skeletons .

Molecular Structure Analysis

The molecular structure of N-allyl sulfonamides is characterized by the presence of an allyl group attached to the nitrogen atom of the sulfonamide moiety. This structural feature imparts axial chirality in certain cases, as seen in the synthesis of N-C axially chiral sulfonamides . The molecular structure is also amenable to further functionalization, as demonstrated by the synthesis of N-allyl-N-aryl sulfonamides through palladium-catalyzed intramolecular allylic amidation .

Chemical Reactions Analysis

N-Allyl sulfonamides undergo a variety of chemical reactions. For instance, they can participate in palladium-catalyzed intramolecular allylic amidation reactions to yield functionalized N-allyl-N-aryl sulfonamides . They can also be used as synthetic precursors to amidines and vinylogous amidines, with an unexpected N-to-C 1,3-sulfonyl shift observed in nitrile synthesis . Furthermore, N-allyl sulfonamides can be synthesized from N-sulfonylimidates via a Pd-catalyzed [3,3]-sigmatropic rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-allyl sulfonamides are influenced by their molecular structure. For example, the presence of the allyl group can affect the acidity of the NH proton, as seen in the synthesis of N-(allyl)trifluoromethanesulfonamide, which is described as a strong NH acid . The solvent used in the reaction can also influence the outcome, as demonstrated by the selective synthesis of sulfonamides and β-arylsulfonyl enamines via I2/TBHP mediated C-N and C-H bond cleavage of tertiary amines .

科学的研究の応用

Synthesis and Chemical Transformations

Ring-Closing Metathesis

N-Allylmethanesulfonamide derivatives have been used in the synthesis of cyclic peptidosulfonamides. These compounds were obtained through ring-closing metathesis, demonstrating the potential of N-Allylmethanesulfonamide in creating complex cyclic structures (Brouwer & Liskamp, 2004).

Bromination and Dehydrobromination

Research has explored the reaction of N-Allylmethanesulfonamide derivatives with bromine, leading to the formation of various brominated compounds. This process highlights the versatility of N-Allylmethanesulfonamide in synthetic chemistry (Shainyan, Danilevich, & Ushakov, 2016).

Palladium-Catalyzed Reactions

The utilization of N-Allylmethanesulfonamide in palladium-catalyzed intramolecular allylic amidation has been shown, offering a method for the preparation of functionalized N-allyl-N-aryl sulfonamides. This indicates its role in facilitating complex organic transformations (Liu et al., 2021).

Chemometric Analysis in Hydrolysis Studies

N-Allylmethanesulfonamide derivatives have been used in the study of hydrolysis reactions under varying conditions, utilizing chemometric methods for analyzing chemical data. This research emphasizes its utility in understanding chemical reaction dynamics (Bezemer & Rutan, 2001).

Linker Activation in Organic Synthesis

N-Allylmethanesulfonamide is involved in the activation of N-acylsulfonamide linkers, a key step in solid-phase organic synthesis. This application highlights its importance in the preparation of complex organic molecules (He, Wilkins, & Kiessling, 2006).

Safety And Hazards

N-Allylmethanesulfonamide is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

特性

IUPAC Name |

N-prop-2-enylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-3-4-5-8(2,6)7/h3,5H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVZEADQWCCODY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405460 |

Source

|

| Record name | N-Allylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allylmethanesulfonamide | |

CAS RN |

59639-96-2 |

Source

|

| Record name | N-Allylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)